molecular formula C8H10FNO B1283385 2-Amino-1-(2-fluorophenyl)ethanol CAS No. 3225-74-9

2-Amino-1-(2-fluorophenyl)ethanol

Cat. No.: B1283385
CAS No.: 3225-74-9
M. Wt: 155.17 g/mol
InChI Key: MFGOFGRYDNHJTA-UHFFFAOYSA-N
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Description

2-Amino-1-(2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a fluorophenyl ring. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-1-(2-fluorophenyl)ethanol can be synthesized through various methods. One common approach involves the reaction of o-aminophenol with fluorophenyl ethanol under heating conditions, often using a catalyst or solvent . The reaction typically proceeds as follows:

    Starting Materials: o-Aminophenol and fluorophenyl ethanol.

    Reaction Conditions: Heating in the presence of a catalyst or solvent.

    Product Formation: this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of biocatalysts to achieve high yields and purity . These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-amino-1-(2-fluorophenyl)acetone.

    Reduction: The compound can be reduced to form 2-amino-1-(2-fluorophenyl)ethane.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-Amino-1-(2-fluorophenyl)acetone.

    Reduction: 2-Amino-1-(2-fluorophenyl)ethane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(2-fluorophenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical processes. The fluorophenyl ring enhances its binding affinity and specificity for certain targets, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(3-fluorophenyl)ethanol: Similar structure but with the fluorine atom in the meta position.

    2-Amino-1-(4-fluorophenyl)ethanol: Similar structure but with the fluorine atom in the para position.

    2-Amino-1-(2-chlorophenyl)ethanol: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

2-Amino-1-(2-fluorophenyl)ethanol is unique due to the ortho position of the fluorine atom, which can influence its chemical reactivity and interaction with biological targets. The presence of the fluorine atom enhances its stability and lipophilicity, making it distinct from its analogs .

Properties

IUPAC Name

2-amino-1-(2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGOFGRYDNHJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567774
Record name 2-Amino-1-(2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3225-74-9
Record name 2-Amino-1-(2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(2-fluorophenyl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Trimethylsilyl cyanide (8.5 g) was added to a stirred mixture of 2-fluorobenzaldehyde (10.6 g) and zinc iodide (500 mg) in dry ether (150 ml). The mixture was stirred at ambient temperature for 24 hours and was then added dropwise to a stirred suspension of lithium aluminium hydride (3.2 g) in dry ether (50 ml) under nitrogen. The mixture was refluxed for 2 hours, cooled and water (3.2 ml), 2 N sodium hydroxide solution (3.2 ml) and water (9.6 ml) slowly added. The precipitate was filtered off, the filtrate was dried (MgSO4) and evaporated to a yellow oil (13.0 g) which crystallised slowly on standing.
Quantity
8.5 g
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10.6 g
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Quantity
150 mL
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500 mg
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3.2 g
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Quantity
50 mL
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solvent
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3.2 mL
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Name
Quantity
9.6 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(2-fluorophenyl)ethanol
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Reactant of Route 6
2-Amino-1-(2-fluorophenyl)ethanol

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